1-(Butan-2-YL)-1H-indazol-6-amine

Catalog No.
S13567315
CAS No.
M.F
C11H15N3
M. Wt
189.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Butan-2-YL)-1H-indazol-6-amine

Product Name

1-(Butan-2-YL)-1H-indazol-6-amine

IUPAC Name

1-butan-2-ylindazol-6-amine

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

InChI

InChI=1S/C11H15N3/c1-3-8(2)14-11-6-10(12)5-4-9(11)7-13-14/h4-8H,3,12H2,1-2H3

InChI Key

VDYALPFIGWDEOR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C2=C(C=CC(=C2)N)C=N1

1-(Butan-2-YL)-1H-indazol-6-amine (CAS 1622849-43-7), also known as GSK3145095, is a substituted indazole amine developed as a potent and highly selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). As a key regulator of cellular necroptosis and inflammation, RIPK1 is a therapeutic target in various pathologies, including inflammatory diseases and cancer. This compound serves as a critical research tool for investigating RIPK1-mediated signaling pathways, offering a distinct profile compared to other kinase inhibitors or less optimized indazole analogs.

Procurement Fit

Chiral controlEnables enantioselective synthesis studies
Kinase pharmacophore6-aminoindazole core for IDO1/IRAK4 inhibitor research
Versatile intermediateC6 amine ready for diversification

The precise structure of 1-(Butan-2-YL)-1H-indazol-6-amine is critical for its function, and substitution with close analogs is likely to yield misleading or non-reproducible results. The specific *sec*-butyl group at the N1 position of the indazole core is a result of targeted optimization to achieve high potency and kinase selectivity. Replacing this moiety with other alkyl groups or using the parent 1H-indazol-6-amine scaffold can lead to a significant loss of inhibitory activity and selectivity against the RIPK1 target. For researchers requiring a well-characterized, selective tool for RIPK1 pathway analysis, procurement of this exact compound is necessary to avoid the confounding off-target effects or low potency associated with less optimized, generic indazole derivatives.

Substitution Risk

Stereochemical mismatchn-Butyl analog lacks chiral center; may not replicate enantioselective binding.
Lipophilicity shiftHigher LogP of n-butyl may alter permeability and metabolic stability profiles.
Conformational constraintsBranched sec-butyl introduces steric effects absent in linear alkyl chains.

Superior Enzymatic Potency Over Closely Related Structural Analogs

In a direct enzymatic assay, 1-(Butan-2-YL)-1H-indazol-6-amine (GSK3145095, referred to as compound 6) demonstrates an IC50 of 6.3 nM against RIPK1. This is a significant improvement in potency compared to its structural analog (compound 5), which differs by a single methyl group on the benzazepinone core and shows an IC50 of 42 nM. This highlights the compound's refined structure-activity relationship for maximal target engagement.

Evidence DimensionRIPK1 Enzymatic Inhibition (IC50)
Target Compound Data6.3 nM
Comparator Or BaselineStructural Analog (Compound 5): 42 nM
Quantified Difference~6.7-fold higher potency
ConditionsIn vitro enzymatic assay against human RIPK1.

This potency difference justifies procuring this specific molecule over near-analogs for experiments requiring maximal target inhibition at lower, more selective concentrations.

Chiral Center
Class-level inference
Chiral sec-butyl vs. achiral n-butyl
Supports stereoselective synthesis design
Enantiomer-specific data not available

Exceptional Kinase Selectivity for High-Confidence, On-Target Results

1-(Butan-2-YL)-1H-indazol-6-amine exhibits exquisite selectivity for RIPK1. When screened against a panel of 222 kinases at a 1 µM concentration, it demonstrated greater than 99% inhibition only for RIPK1. This clean profile ensures that observed biological effects are attributable to RIPK1 inhibition, not confounding off-target activities, a critical factor for reproducibility and valid data interpretation.

Evidence DimensionKinase Inhibition at 1 µM
Target Compound Data>99% inhibition of RIPK1
Comparator Or Baseline221 other kinases: <50% inhibition for all
Quantified DifferenceHighly selective; no significant off-target kinase activity identified in the panel.
ConditionsBinding assay panel of 222 different kinases.

Procuring a highly selective inhibitor is crucial for target validation studies, preventing investment in experiments where results are confounded by off-target effects.

Lipophilicity (LogP)
Reported
≈2.0–2.4 vs. 2.6 (n-butyl)
Reported lipophilicity window for ADME fine-tuning
Predicted values; confirm experimentally

Potent Activity in Complex Cellular Assays Relevant to Mainstream Workflows

The compound's high enzymatic potency translates effectively to a complex, physiologically relevant system. In a human whole blood assay designed to measure RIPK1-dependent inflammatory cytokine production, it inhibited MIP-1β release with an IC50 of 5 nM. This demonstrates robust cell permeability and stability in a biological matrix, confirming its suitability for cell-based and ex-vivo experimental workflows.

Evidence DimensionInhibition of MIP-1β release (IC50)
Target Compound Data5 nM
Comparator Or BaselineU937 Cellular ATP Assay (IC50): 1.6 nM
Quantified DifferenceMaintains low nanomolar potency in a complex biological matrix.
ConditionsHuman whole blood stimulated with TNF, QVD-Oph, and a SMAC mimetic.

This confirms the compound is not just an enzyme inhibitor but a practical tool for cell-based research, justifying its procurement for studies beyond simple biochemical assays.

TPSA
Supporting evidence
≈43.8 Ų (identical to analogs)
Maintains favorable polar surface area for oral/CNS research
Shape/conformation may still differ
Kinase & Renin Potential
Class-level inference
Analog IC₅₀ 0.4 μM (HCT116); target not tested
Supports scaffold-based SAR exploration
Requires validation with target compound

Target Validation and Mechanistic Studies of RIPK1

Due to its exceptional potency (IC50 = 6.3 nM) and exquisite kinase selectivity, this compound is the right choice for experiments designed to confirm the role of RIPK1 in specific cellular pathways or disease models, ensuring that observed effects are directly linked to the target.

Ex-Vivo Analysis Using Primary Human Cells and Whole Blood

The demonstrated ability to potently inhibit RIPK1-mediated cytokine release in a human whole blood assay (IC50 = 5 nM) makes this compound highly suitable for translational research using primary human tissues, bridging the gap between in-vitro biochemistry and more complex biological systems.

Preclinical Investigation of RIPK1 in Oncology Models

This compound was specifically developed and characterized as a clinical candidate for pancreatic cancer, making it a well-documented and relevant tool for oncology researchers investigating the role of RIPK1 signaling and immune suppression in the tumor microenvironment.

Application Fit

Application
Selection Property
Validation Focus
Stereoselective kinase inhibitor studies
Chiral center for enantiomer-specific SAR
Enantiomer-attribution review
CNS exposure research in renin programs
Intermediate LogP for BBB permeability balance
Brain-exposure model interpretation
Antiproliferative SAR library synthesis
Scaffold diversification at C6 position
Cell-proliferation endpoint review

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

189.126597491 g/mol

Monoisotopic Mass

189.126597491 g/mol

Heavy Atom Count

14

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